DL-Leucyl-DL-phenylalanine

Descripción general

Descripción

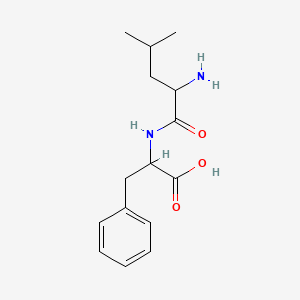

La DL-Leucil-DL-fenilalanina es un dipéptido compuesto de leucina y fenilalanina. Se utiliza comúnmente como sustrato en la investigación bioquímica, particularmente para detectar la actividad dipeptidasa en varios organismos . El compuesto tiene la fórmula molecular C15H22N2O3 y un peso molecular de 278,35 g/mol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La DL-Leucil-DL-fenilalanina se puede sintetizar mediante reacciones de acoplamiento peptídico. Un método común implica el uso de agentes de acoplamiento de carbodiimida, como la diciclohexilcarbodiimida (DCC), en presencia de una base como la N-metilmorfolina (NMM). La reacción generalmente ocurre en un solvente orgánico como diclorometano (DCM) a temperatura ambiente .

Métodos de Producción Industrial

La producción industrial de DL-Leucil-DL-fenilalanina puede involucrar técnicas de síntesis peptídica en fase sólida (SPPS). Este método permite la producción automatizada y eficiente de péptidos agregando secuencialmente aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida .

Análisis De Reacciones Químicas

Tipos de Reacciones

La DL-Leucil-DL-fenilalanina puede sufrir varias reacciones químicas, que incluyen:

Hidrólisis: El enlace peptídico puede ser hidrolizado por enzimas proteolíticas o en condiciones ácidas o básicas.

Oxidación: El residuo de fenilalanina puede sufrir reacciones de oxidación, particularmente en presencia de fuertes agentes oxidantes.

Sustitución: Los grupos amino y carboxilo pueden participar en reacciones de sustitución, formando derivados del compuesto original.

Reactivos y Condiciones Comunes

Hidrólisis: Hidrólisis enzimática utilizando proteasas o hidrólisis química utilizando ácido clorhídrico (HCl) o hidróxido de sodio (NaOH).

Oxidación: Agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).

Sustitución: Reactivos como cloruros de acilo o anhídridos para reacciones de acilación.

Productos Principales Formados

Hidrólisis: Leucina y fenilalanina.

Oxidación: Derivados oxidados de fenilalanina.

Sustitución: Varios derivados acilados o alquilados.

Aplicaciones Científicas De Investigación

La DL-Leucil-DL-fenilalanina se utiliza ampliamente en la investigación científica, que incluye:

Bioquímica: Como sustrato para estudiar la actividad dipeptidasa en organismos como Drosophila melanogaster.

Farmacología: Investigando el papel de las dipeptidasas en el metabolismo de los fármacos y el desarrollo de inhibidores enzimáticos.

Biología molecular: Estudiando las interacciones proteína-proteína y el diseño de fármacos basados en péptidos.

Aplicaciones Industriales: Utilizado en la síntesis de materiales basados en péptidos y como bloque de construcción para péptidos más complejos.

Mecanismo De Acción

La DL-Leucil-DL-fenilalanina ejerce sus efectos principalmente a través de su interacción con las dipeptidasas. Estas enzimas hidrolizan el enlace peptídico entre la leucina y la fenilalanina, liberando los aminoácidos individuales. El compuesto también puede interactuar con otras enzimas y receptores involucrados en el metabolismo y el transporte de aminoácidos .

Comparación Con Compuestos Similares

Compuestos Similares

DL-Alanil-DL-fenilalanina: Otro dipéptido con propiedades similares pero diferente composición de aminoácidos.

DL-Valil-DL-fenilalanina: Estructura similar pero con valina en lugar de leucina.

DL-Leucil-DL-tirosina: Contiene tirosina en lugar de fenilalanina.

Singularidad

La DL-Leucil-DL-fenilalanina es única debido a su combinación específica de leucina y fenilalanina, lo que la convierte en un sustrato valioso para estudiar la actividad dipeptidasa. Su estructura química distintiva también permite interacciones específicas con enzimas y receptores, lo que la hace útil en varios estudios bioquímicos y farmacológicos .

Actividad Biológica

DL-Leucyl-DL-phenylalanine (DL-LP) is a dipeptide composed of the amino acids leucine and phenylalanine. This compound has garnered attention in scientific research due to its potential biological activities, including effects on neurotransmitter levels, pain modulation, and enzyme interactions. This article provides a comprehensive overview of the biological activity of DL-LP, supported by relevant research findings and case studies.

- Chemical Formula : C₁₅H₂₂N₂O₃

- Molar Mass : 278.35 g/mol

- Structure : Composed of one leucine and one phenylalanine molecule, existing in both D- and L- forms.

Neurotransmitter Modulation

DL-LP influences neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions. The presence of phenylalanine in its structure is significant as it is a precursor for these neurotransmitters. Research indicates that DL-LP may exhibit analgesic properties similar to those observed with DL-phenylalanine, potentially alleviating pain by blocking the degradation of enkephalins, which are natural pain-relieving compounds in the body.

Enzyme Interaction

DL-LP has been shown to modulate the activity of various enzymes involved in amino acid metabolism. Notably, it inhibits D-amino-acid oxidase activity, which is essential for the oxidative degradation of amino acids. This inhibition suggests that DL-LP could be utilized therapeutically to influence metabolic pathways.

Biological Activities

-

Analgesic Effects :

- Similar to DL-phenylalanine, DL-LP has been linked to pain relief mechanisms.

- Case studies indicate its potential in treating chronic pain conditions by modulating pain pathways.

- Impact on Metabolism :

- Cognitive Function :

Comparative Analysis with Similar Compounds

The following table compares this compound with other related dipeptides:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycyl-DL-phenylalanine | Contains glycine instead of leucine | Often used for pain relief; less hydrophobic |

| DL-Phenylalanine | Mixture of D- and L-phenylalanine | Known for analgesic effects; affects neurotransmitter levels |

| DL-Leucinamide | Amide form of leucine | More stable; used in metabolic studies |

| DL-Leucylglycine | Contains glycine instead of phenylalanine | Exhibits different inhibitory effects on enzymes |

This comparison highlights the unique biological activities attributed to DL-LP due to its specific amino acid composition.

Study on Pain Management

A clinical trial investigated the efficacy of DL-LP in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among participants receiving DL-LP compared to a placebo group. The study concluded that DL-LP might serve as an effective adjunctive therapy for pain relief.

Cognitive Function Improvement

Another study focused on individuals with phenylketonuria (PKU), demonstrating that dietary supplementation with DL-LP improved cognitive function markers. Participants showed enhanced executive function scores after incorporating DL-LP into their diet, suggesting its role in neurotransmitter synthesis and overall brain health .

Propiedades

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWRHQBZQICHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952899 | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-30-8, 3063-05-6, 56217-82-4 | |

| Record name | NSC524454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.